Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
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Overview
Description
“Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene” is an organic compound with the chemical formula 2 (C10H15)·ZrCl2 . It appears as a green crystalline powder . It is used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H30Cl2Zr . The average mass is 432.586 Da and the monoisotopic mass is 430.080444 Da .
Scientific Research Applications
Synthesis and Reactivity : Jutzi et al. (1992) explored the synthesis of 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene from 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. They found that it reacts with potassium tert-butoxide to yield 1,2,3,4-tetramethylfulvene, which can be used to prepare various substituted cyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).
Structural Studies : Saldarriaga-Molina et al. (1974) conducted structural studies on complexes related to this compound, providing insights into the coordination and bonding characteristics (Saldarriaga-Molina, Clearfield, & Bernal, 1974).
Catalysis and Reaction Mechanisms : Vázquez et al. (2005) studied the reactivity and facial selectivity in Diels−Alder reactions of Fischer carbene complexes with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, demonstrating high π-facial stereoselectivity and insights into the stereochemical assignments of adducts (Vázquez, Reyes, Miranda, García, Jiménez-Vázquez, Tamariz, & Delgado, 2005).
Molecular Design for Activation of Small Molecules : Beckhaus et al. (1992) explored the activation of small molecules using bis(π-pentamethylcyclopentadienyl)metal-(η-s-cis-diene) complexes of zirconium and hafnium. They found these complexes react with carbon monoxide under mild conditions to form mononuclear metal-endiolates, highlighting their potential in molecular design (Beckhaus, Wilbrandt, Flatau, & Böhmer, 1992).
Zirconium-Catalyzed Reactions : Millward and Waymouth (1997) studied the zirconium-catalyzed cyclization of 2-bromo α,ω-dienes, indicating the potential of zirconocene dichloride in the formation of carbo- and heterocyclic five-membered rings (Millward & Waymouth, 1997).
Syntheses and Structures of Cyclopentadienyl Arsenic Compounds : Avtomonov et al. (1996) provided insights into the synthesis and structure of pentamethylcyclopentadienyl arsenic dihalides, revealing the binding nature and interaction within these compounds (Avtomonov, Megges, Wocadlo, & Lorberth, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a complex organometallic molecule, and its targets can vary depending on the specific context of its use .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal center (zirconium) can form bonds with organic ligands .
Biochemical Pathways
Organometallic compounds like this one can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
As an organometallic compound, it may have diverse effects depending on the context of its use .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves the reaction of zirconium tetrachloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "1,2,3,4,5-pentamethylcyclopenta-1,3-diene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add zirconium tetrachloride to a reaction flask", "Add 1,2,3,4,5-pentamethylcyclopenta-1,3-diene to the reaction flask", "Add the reducing agent to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off any solids", "Wash the solids with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene" ] } | |
CAS RN |
54039-38-2 |
Molecular Formula |
C20H30Cl2Zr-2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
OCFSLQKTBFSWPL-UHFFFAOYSA-L |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr]Cl |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr]Cl |
Origin of Product |
United States |
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